molecular formula C7H8O<br>CH3C6H4OH<br>C7H8O B1676322 Metacresol CAS No. 108-39-4

Metacresol

Cat. No. B1676322
CAS RN: 108-39-4
M. Wt: 108.14 g/mol
InChI Key: RLSSMJSEOOYNOY-UHFFFAOYSA-N
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Description

Metacresol, also known as 3-methylphenol, is an organic compound with the formula CH3C6H4(OH). It is a colorless, viscous liquid that is used as an intermediate in the production of other chemicals . It is a derivative of phenol and is an isomer of p-cresol and o-cresol .


Synthesis Analysis

Metacresol can be synthesized from benzene. The desired orientation of the final substituents is achieved by introducing a meta-directing substituent (the aldehyde group) early on in the synthetic scheme . Another method involves diazotization of m-toluidine .


Molecular Structure Analysis

Metacresol is an aromatic compound containing a meta-cresol moiety, which consists of a benzene ring bearing a methyl group and a hydroxyl group at ring positions 1 and 3, respectively .


Chemical Reactions Analysis

Interactions between metacresol and infusion extension line materials (PVC, PE, and PE/PVC) have been observed at the onset of infusion . Also, interactions between phenol and especially metacresol with PVC have been reported .


Physical And Chemical Properties Analysis

Metacresol is a colorless to yellowish liquid with a molar mass of 108.14 g/mol. It has a density of 1.034 g/cm³ at 20 °C, a melting point of 11 °C, and a boiling point of 202.8 °C .

Scientific Research Applications

Burn Treatment and Characteristics

Metacresol has been studied for its impact on burn injuries. In a study, it was found that metacresol can cause deep burns to the skin and impair the functions of major internal organs. The study compared different treatment methods for metacresol burns and concluded that early excision of the wound followed by skin grafting is essential to minimize chemical absorption. Additionally, various treatments like topical application of SD-Ag or sodium sulfate wet compress, and flushing with running water can alleviate direct skin injury. Prolonged use of drugs to protect the heart, liver, and kidney is recommended for such burns (Wang, Jing, & Su, 1999).

Metabonomics and Drug Toxicity

Metabonomics, the study of metabolic responses to drugs, environmental changes, and diseases, has applications in understanding metacresol's effects. This field helps in identifying metabolic biomarkers for drug toxicity and efficacy. Metacresol, being a component in various formulations, can be studied under this discipline to understand its metabolic impact. Studies in this field have shown the potential for using metabolic profiling in drug research and patient treatment customization (Lindon, Holmes, & Nicholson, 2006).

Safety And Hazards

Metacresol may cause serious burns, is very destructive of mucous membranes, harmful if inhaled, and toxic in contact with the skin or if swallowed .

properties

IUPAC Name

3-methylphenol
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InChI

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3
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InChI Key

RLSSMJSEOOYNOY-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)O
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Molecular Formula

C7H8O, Array
Record name M-CRESOL
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Related CAS

27289-33-4, 3019-89-4 (hydrochloride salt)
Record name Phenol, 3-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID6024200
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Molecular Weight

108.14 g/mol
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Physical Description

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Colorless or yellowish liquid with a phenolic odor; mp = 11-12 deg C; [Merck Index] Hygroscopic; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour, Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54 °F.]
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Boiling Point

397 °F at 760 mmHg (NTP, 1992), 202.2 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 397 °F
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Flash Point

187 °F (NTP, 1992), 187 °F (86 °C) (Closed cup), 86 °C (187 °F) - closed cup, 86 °C, 187 °F
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 2.22X10+4 mg/L at 25 °C, Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether, Miscible with acetone, benzene, carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 22.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.4 (moderate), slightly soluble in water; soluble in oils, miscible (in ethanol), 2%
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Density

1.0336 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.034 at 20 °C/4 °C, Relative density (water = 1): 1.03, 1.028-1.033, 1.03
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Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

0.04 mmHg at 68 °F ; 1 mmHg at 126 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13, (77 °F): 0.14 mmHg
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Product Name

m-Cresol

Color/Form

Colorless, yellowish liquid, Colorless to yellow liquid [Note: A solid below 54 degrees F]., Colorless, yellowish or pinkish liquid

CAS RN

108-39-4
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Record name Metacresol [USP:BAN]
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Melting Point

52.7 °F (NTP, 1992), 12.2 °C, 11.8 °C, 11-12 °C, 54 °F
Record name M-CRESOL
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Synthesis routes and methods I

Procedure details

A 250-ml flask is charged with 50 mls of methylisopropyl ketone, 70 mls of toluene, 20 mls of water and 10 mls of 36% H2O2 (slowly added), 10 g of titanium silicalite. There are obtained 5.5 millimols of o-cresol (=13.7%), 3.2 millimol of m-cresol (=8.3%) and 31.2 millimol (=78%) of p-cresol, the yield relative to H2O2 being 41%.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
13.7%
Yield
8.3%
Yield
78%

Synthesis routes and methods II

Procedure details

10 g of the same catalyst as in Example 16, previously treated with H3PO4 and fired at 550° C., are placed in a 500-ml reactor together with 75 mls of toluene, 50 mls of methylisobutyl ketone and 20 mls of water. There are added 10 mls of 35% H2O2. There are obtained 0.712 g of ortho-cresol (=14.5%), 0.53 g of meta-cresol (10.8%) and 3.7 g of para-cresol (=75%), with a yield relative to H2O2 of 45%.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
same catalyst
Quantity
10 g
Type
catalyst
Reaction Step Three
Yield
14.5%
Yield
10.8%
Yield
75%

Synthesis routes and methods III

Procedure details

A 500-ml flask is charged with 150 mls toluene, 100 mls methylisobutyl ketone, 40 mls of water and 20 g of titanium silicalite. To this slurry there are added 25 mls of 36% H2O2 while maintaining the temperature to 90° C. There are obtained 8.5 g of para cresol, 1.2 g of meta cresol, 1.9 g of ortho cresol, with a yield relative to H2O2 of 21%. 100 mls of such a solution are distilled and 4.2 g of cresols are obtained, with the following distribution of the isomers: 73.2% of para cresol, 10.34% of the meta isomer and 16.46% of the ortho isomer.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Among these, for example, a novolak resin obtained from phenol and formaldehyde, a novolak resin obtained from m-cresol n and formaldehyde, a novolak resin obtained from p-cresol and formaldehyde, a novolak resin obtained from o-cresol and formaldehyde, a novolak resin obtained from octylphenol and formaldehyde, a novolak resin obtained from an m-/p-cresol mixture and formaldehyde, a novolak resin obtained from a phenol/cresol (any one of m-, p-, o- or m-/p-, m-/o-, o-/p-mixture) mixture and formaldehyde, and the like are preferable.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

An aqueous solution (Stock solution I) of phenol, m-cresol, glycerol and NaCl was prepared together with an aqueous solution (Stock solution II) of LysB29Nε-hexadecandioyl-γ-Glu desB30 human insulin. An aqueous solution (Stock solution III) of citrate (citric acid, monohydrate) was prepared and pH was adjusted to 7.4 using diluted HCl/NaOH. A fraction of Stock solution I was mixed with variable amounts of Stock solution III and a fraction of Stock solution II was added and pH was adjusted to about 7.5. An aqueous 10 mM zinc acetate solution was added in six equal portions, pH was adjusted to 7.4 using diluted HCl/NaOH and the solution was filtered through a 0.22 μm sterile filter.
[Compound]
Name
LysB29Nε-hexadecandioyl-γ-Glu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
HCl NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
HCl NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metacresol
Reactant of Route 2
Metacresol
Reactant of Route 3
Metacresol
Reactant of Route 4
Metacresol
Reactant of Route 5
Metacresol
Reactant of Route 6
Metacresol

Citations

For This Compound
1,950
Citations
C Oral - 1933 - jamanetwork.com
This list of ingredients evidently explains the meaning of the final syllable in the name of the product, Cabasil, to which, in the particular form represented by the foregoing label state¬ …
Number of citations: 0 jamanetwork.com
BJ Wheeler, BJ Taylor - Journal of medical case reports, 2012 - Springer
… the insulin excipient metacresol, and … metacresol component of insulin in the pediatric type 1 diabetes literature. We describe an approach to diagnosis and management of metacresol …
Number of citations: 41 link.springer.com
J Evers, F Aboudan, J Lewalter… - The clinical investigator, 1994 - researchgate.net
… of metacresol in the dialysate were less than 5% of the levels in serum. Dialysance of metacresol … cant effect on the serum concentration time course of metacresol (Fig. 1). The levels of …
Number of citations: 7 www.researchgate.net
C Zhou, W Qi, EN Lewis, JF Carpenter - Journal of Pharmaceutical …, 2016 - Elsevier
… lispro, aspart, and glulisine—in the absence of metacresol or phenol—caused all the analogs to … or aspart samples, which had been depleted of metacresol and phenol, at 37C caused …
Number of citations: 39 www.sciencedirect.com
PD Lamson, DM Molloy, HW Brown - American Journal of Hygiene, 1935 - cabdirect.org
The authors continue their study of the antheknintic properties of hydroxy benzene derivatives, and report the results obtained with ortho-heptylphenol and 6-hexyl-metacresol. These …
Number of citations: 2 www.cabdirect.org
KD Pinkerton - 1980-1989-Mines Theses & Dissertations, 1985 - repository.mines.edu
The transient hot wire method for determining fluid thermal conductivities is well established. The instrument utilized in this investigation was used to measure the thermal conductivity of …
Number of citations: 1 repository.mines.edu
YL Wang, ZP Zhang, J Li, CG Liang… - Progress in Modern …, 2009 - cabdirect.org
An experiment was carried out to establish an HPLC method for the determination of metacresol in human growth hormone recombination injection. Shiseido C4 column (250 mm× 4.6 …
Number of citations: 1 www.cabdirect.org
V Clerx, C Van Den Keybus, A Kochuyt… - Contact …, 2003 - Wiley Online Library
Discussion Local reactions to insulin injections can be caused by true or false insulin allergy. 3 different types of true insulin allergy have been described. The 1st is a Type I, IgE-…
Number of citations: 30 onlinelibrary.wiley.com
V Clerx, C van den Keybus, A Kochuyt - Dictionary of Contact Allergens …, 2021 - Springer
… 63.278 Metacresol 3-Cresol, 3-Methylphenol, m-Cresol CAS Registry Number [108-39-4] Metacresol is contained as a preservative in almost all human insulin. It has been reported …
Number of citations: 0 link.springer.com
P Thourel, A Vandais, JP Noel… - Journal of Labelled …, 1994 - Wiley Online Library
[methyl‐ 14 C]‐Bromocresol green 1 was synthesized from [ 14 C] ‐ methyl iodide in four steps via 3‐[methyl‐ 14 C]‐methylanisole 3, [methyl‐ 14 C]‐metacresol 4 and [methyl‐ 14 C]‐…

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